molecular formula C12H16BrNO2S B1522324 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine CAS No. 1020252-95-2

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine

Cat. No. B1522324
M. Wt: 318.23 g/mol
InChI Key: JLUJPVCLBZIGRS-UHFFFAOYSA-N
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Description

“1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” is a heterocyclic organic compound . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular formula of “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” is C12H16BrNO2S . The molecular weight is 318.23 . The InChI code is 1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” include a molecular weight of 318.23 and a molecular formula of C12H16BrNO2S . The compound has an XLogP3 of 3, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents: A study discussed the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole, which showed promising results as anticancer agents. Specifically, compounds 6h, 6j, and 6e demonstrated strong anticancer properties, suggesting potential therapeutic uses (Rehman et al., 2018).

Enzyme Inhibition and Biological Activity

  • O-Substituted Derivatives Synthesis: Research focused on synthesizing O-substituted derivatives of a compound similar to 1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine. These derivatives showed significant activity against butyrylcholinesterase enzyme, indicating potential for treating related health conditions (Khalid et al., 2013).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity of Heterocycles: A study reported the synthesis of various heterocyclic compounds based on a sulfonamide structure with a piperidine ring. These compounds displayed antimicrobial activities, highlighting their potential in developing new antimicrobial agents (El‐Emary et al., 2002).
  • Antimicrobial Activity Against Tomato Pathogens: A different research investigated the synthesis of piperidine derivatives with applications in combating bacterial and fungal pathogens affecting tomatoes. This study demonstrates the compound's potential use in agriculture (Vinaya et al., 2009).

Chemical Synthesis and Material Science

  • Piperidinium Ionic Liquid Crystals: In the field of material science, piperidinium compounds were used to design ionic liquid crystals, showcasing a range of mesomorphic behaviors useful in various applications (Lava et al., 2009).

Neurological Applications

  • Novel Serotonin Receptor Antagonist: A derivative of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole showed high affinity and selectivity as a serotonin 6 receptor antagonist. This compound has potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Safety And Hazards

Safety measures for handling “1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine” include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, collect and arrange disposal, keeping the chemical in suitable and closed containers .

properties

IUPAC Name

1-(3-bromo-5-methylphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-7-11(13)9-12(8-10)17(15,16)14-5-3-2-4-6-14/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUJPVCLBZIGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674354
Record name 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Bromo-5-methylphenyl)sulfonyl)piperidine

CAS RN

1020252-95-2
Record name 1-[(3-Bromo-5-methylphenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-5-methylbenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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